Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18INO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl ester group and an iodoethyl substituent on the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with iodoalkanes under specific conditions. One common method involves the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions with dipolarophiles to form spirocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Cycloaddition Reagents: Dipolarophiles such as nitrile oxides or azides can be used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azetidine derivatives with different functional groups, while cycloaddition reactions can produce spirocyclic compounds with unique structural features .
Scientific Research Applications
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions. The iodoethyl group can serve as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is similar in structure but contains an ethoxy-oxoethylidene group instead of an iodoethyl group.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has an oxoethyl group instead of an iodoethyl group.
Uniqueness
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCVYKPYPPCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597580 | |
Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158602-36-9 | |
Record name | 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158602-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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